![molecular formula C21H21N3O4 B3014192 3,5-dimethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 887886-06-8](/img/structure/B3014192.png)
3,5-dimethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without specific data or a provided structure, it’s impossible to give a detailed analysis .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, etc., are typically determined experimentally. Without specific data, it’s impossible to accurately predict these properties .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
This compound has been studied for its potential as an antioxidant . Antioxidants are crucial in protecting cells from damage caused by free radicals, which are reactive molecules that can lead to cellular damage and contribute to diseases like cancer and heart disease. The compound’s structure suggests it could scavenge free radicals, thereby reducing oxidative stress .
Antibacterial Properties
Benzamide derivatives, including this compound, have shown antibacterial activity against various bacterial strains. This makes them valuable for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern .
Anticancer Potential
The structural features of this compound, particularly the 1,3,4-oxadiazol ring, are associated with anticancer properties. Research could explore its efficacy against different cancer cell lines, aiming to develop new chemotherapeutic agents .
Anti-inflammatory Uses
Compounds with benzamide moieties have been associated with anti-inflammatory effects. This compound could be investigated for its potential to reduce inflammation, which is a key factor in many chronic diseases .
Analgesic Effects
The pain-relieving (analgesic) properties of benzamide derivatives make them candidates for developing new pain management drugs. This compound could be part of research efforts to find alternatives to opioids, which have significant side effects and addiction risks .
Neuroprotective Applications
Given the compound’s potential antioxidant and anti-inflammatory activities, it could be researched for neuroprotective effects. Neurodegenerative diseases like Alzheimer’s and Parkinson’s involve oxidative stress and inflammation, so this compound might help in developing treatments for these conditions .
Agricultural Chemicals
Benzamides have applications in agriculture, such as plant growth regulators or pesticides. The compound could be evaluated for its effectiveness in protecting crops from pests or diseases, or in enhancing crop yields .
Industrial Applications
In the industrial sector, benzamide derivatives are used in the synthesis of polymers and other materials. This compound’s unique structure could lead to new materials with improved properties for various applications .
Safety and Hazards
Zukünftige Richtungen
The future directions for research or use of this compound would depend on its intended application. For example, if it were a potential drug, future directions might include further preclinical testing, clinical trials, etc. Without specific information on its intended use, it’s impossible to predict future directions .
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-26-17-10-16(11-18(12-17)27-2)19(25)22-21-24-23-20(28-21)15-8-7-13-5-3-4-6-14(13)9-15/h7-12H,3-6H2,1-2H3,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVFBVXYWGITHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

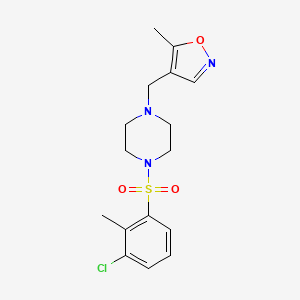
![(7-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3014110.png)
![7-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B3014111.png)

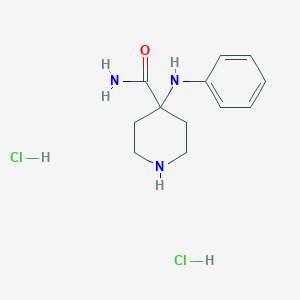

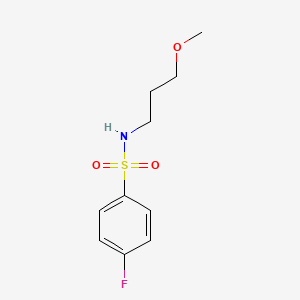

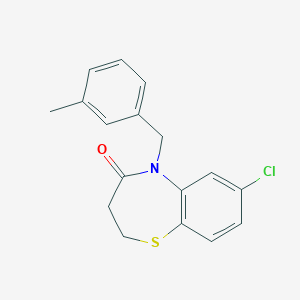
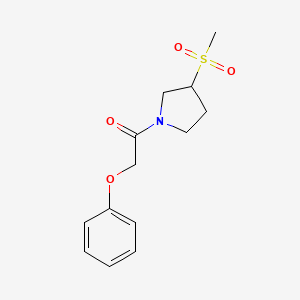
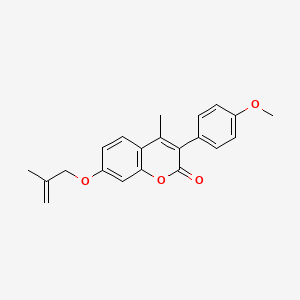


![N-(benzo[d]thiazol-2-yl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide](/img/structure/B3014131.png)